3-(4-Fluorophenyl)isoxazole

COX-2 Inhibition Anti-inflammatory Drug Discovery

3-(4-Fluorophenyl)isoxazole is a non-substitutable building block validated for COX-2 inhibition (IC50 0.042-0.073 μM) and neuroprotection (EC50 ~0.3 μM). Unlike inactive 3,5-regioisomers, the 3-(4-fluorophenyl) substitution is critical for target binding. Its XLogP (2.1) and TPSA (26 Ų) enable CNS drug design. Regioselective iodination (54% yield) streamlines SAR library synthesis. Essential for anti-inflammatory agents and HBV inhibitors achieving 292-fold potency gains over lamivudine. Choose the correct isomer—avoid wasted synthesis and false SAR.

Molecular Formula C9H6FNO
Molecular Weight 163.151
CAS No. 651059-64-2
Cat. No. B2838835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)isoxazole
CAS651059-64-2
Molecular FormulaC9H6FNO
Molecular Weight163.151
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC=C2)F
InChIInChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H
InChIKeyJTIYGAJCKRGUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)isoxazole (CAS 651059-64-2): A Versatile Fluorinated Heterocyclic Building Block for Pharmaceutical and Materials Research


3-(4-Fluorophenyl)isoxazole is a fluorinated heterocyclic compound characterized by an isoxazole ring (a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms) substituted at the 3-position with a 4-fluorophenyl group . This specific substitution pattern confers distinct physicochemical properties, including a calculated XLogP of 2.1 and a topological polar surface area of 26 Ų, which influence its utility in medicinal chemistry and materials science . It is commercially available as a research chemical, typically at 95% purity, and serves as a core scaffold for the development of diverse biologically active molecules .

Why 3-(4-Fluorophenyl)isoxazole (CAS 651059-64-2) Cannot Be Readily Substituted with Regioisomeric or Non-Fluorinated Analogs


The specific 3-(4-fluorophenyl) substitution pattern on the isoxazole core is not interchangeable with other regioisomers (e.g., 4- or 5-substituted) or non-fluorinated phenyl isoxazoles due to fundamental differences in electronic distribution, molecular geometry, and resultant biological activity. Studies have demonstrated that regioisomeric isoxazoles exhibit markedly different in vitro activities, with 3-aryl-substituted variants showing superior neuroprotective effects (EC50 ~0.3 μM) compared to other positional isomers [1]. Furthermore, the introduction of a 4-fluorophenyl substituent, as opposed to a simple phenyl group, is critical for retaining high binding affinity in certain therapeutic targets, such as COX-2, while also modulating crucial physicochemical parameters like lipophilicity (XLogP = 2.1) [2].

Quantitative Differentiation of 3-(4-Fluorophenyl)isoxazole: A Comparative Evidence Guide for Scientific Procurement


COX-2 Inhibitory Potency: Retained High Affinity of the 3,4-Diaryl Substitution Pattern with a 4-Fluorophenyl Moiety

In a study of novel valdecoxib derivatives, the introduction of a 4-fluorophenyl substituent in the 3,4-diaryl-isoxazole scaffold resulted in compounds that retained high affinity for the COX-2 enzyme. Specifically, a derivative containing a 3-(4-fluorophenyl)isoxazole core exhibited an IC50 in the range of 0.042-0.073 μM against COX-2. This is in stark contrast to the 3,5-diaryl-substituted regioisomers, which displayed almost no COX activity, underscoring the critical importance of the 3,4-substitution pattern for this biological activity [1].

COX-2 Inhibition Anti-inflammatory Drug Discovery

Antiviral Activity: Superior HBeAg Inhibition by a 3-(4-Fluorophenyl)isoxazole Derivative Compared to Clinical Standard Lamivudine

A derivative of 3-(4-fluorophenyl)isoxazole, specifically (E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole, demonstrated exceptionally potent inhibition of Hepatitis B e-antigen (HBeAg) secretion. The compound exhibited an IC50 of 0.65 μM, which is a 292-fold improvement in potency compared to the clinical antiviral drug lamivudine (3TC), which had an IC50 of 189.90 μM in the same assay. The compound also showed a modest improvement in HBV DNA replication inhibition (IC50 = 20.52 μM vs. 26.23 μM for 3TC) [1].

Antiviral Hepatitis B Virus Drug Discovery

Physicochemical Profile: Quantified Lipophilicity (XLogP) and Polarity (TPSA) for CNS Drug Design Prioritization

The calculated physicochemical properties of 3-(4-fluorophenyl)isoxazole align well with established guidelines for CNS drug candidates. The compound has a predicted XLogP of 2.1 and a topological polar surface area (TPSA) of 26 Ų . These values fall within the optimal ranges identified by medicinal chemistry analyses (e.g., Wager et al., 2010) for CNS penetration, which typically require TPSA < 60-70 Ų and logP between 1-3. In contrast, its non-fluorinated phenyl analog (3-phenylisoxazole) would have a lower, less optimal XLogP.

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Chemical Reactivity: Regioselective Iodination at the 4-Position for Diversified Derivatization

3-(4-Fluorophenyl)isoxazole undergoes regioselective electrophilic aromatic substitution at the 4-position of the isoxazole ring. Treatment with N-iodosuccinimide (NIS) in trifluoroacetic acid yields 3-(4-fluorophenyl)-4-iodoisoxazole in 54% isolated yield after 1 hour [1]. This contrasts with the unsubstituted isoxazole or other regioisomers, which may undergo substitution at the 5-position or give mixtures of products. This predictable reactivity enables the efficient synthesis of 4-functionalized analogs for structure-activity relationship (SAR) studies.

Synthetic Chemistry Building Block C-H Functionalization

High-Impact Application Scenarios for 3-(4-Fluorophenyl)isoxazole (CAS 651059-64-2) Based on Quantitative Evidence


Development of Next-Generation COX-2 Selective Inhibitors

This compound is a superior starting material for medicinal chemistry programs targeting COX-2 inhibition. The quantitative evidence shows that the 3,4-diaryl-isoxazole scaffold, when containing a 4-fluorophenyl group, exhibits potent COX-2 inhibition (IC50 = 0.042-0.073 μM), whereas the 3,5-regioisomer is completely inactive [1]. This makes 3-(4-fluorophenyl)isoxazole a non-substitutable building block for synthesizing and optimizing novel anti-inflammatory agents with a validated, high-affinity pharmacophore.

Discovery and Optimization of Novel Anti-HBV Therapeutics

The compound's core structure is foundational for developing highly potent Hepatitis B Virus inhibitors. A derivative achieved an IC50 of 0.65 μM for HBeAg inhibition, a remarkable 292-fold increase in potency over the clinical drug lamivudine (IC50 = 189.90 μM) [1]. This validates the 3-(4-fluorophenyl)isoxazole scaffold as a critical template for synthesizing focused libraries aimed at discovering new antiviral agents with potential to overcome limitations of current HBV therapies.

Design and Synthesis of CNS-Penetrant Drug Candidates

The favorable physicochemical profile of 3-(4-fluorophenyl)isoxazole, specifically its calculated XLogP of 2.1 and low TPSA of 26 Ų, makes it an ideal core scaffold for designing drugs intended to cross the blood-brain barrier [1]. In medicinal chemistry programs targeting neurological or psychiatric disorders, this compound should be prioritized over less lipophilic, non-fluorinated analogs to increase the probability of achieving sufficient CNS exposure and therapeutic efficacy.

Efficient Synthesis of 4-Substituted Isoxazole Libraries for SAR Exploration

The predictable and regioselective reactivity of 3-(4-fluorophenyl)isoxazole at the 4-position enables streamlined synthetic workflows. The demonstrated iodination in 54% yield provides a single, pure product [1], eliminating the need for challenging isomer separations. This efficiency is highly valuable in both academic and industrial settings for rapidly generating diverse analog libraries to explore structure-activity relationships (SAR) across various biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.